molecular formula C29H26BrCl2N3O3 B457704 (E)-3-{3-[(2-BROMO-4-CHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}-N-[1-(2-CHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-2-PROPENAMIDE

(E)-3-{3-[(2-BROMO-4-CHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}-N-[1-(2-CHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-2-PROPENAMIDE

Cat. No.: B457704
M. Wt: 615.3g/mol
InChI Key: VKCPBMNMYLZMRT-UKTHLTGXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-{3-[(2-BROMO-4-CHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}-N-[1-(2-CHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-2-PROPENAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes multiple halogenated aromatic rings and a pyrazole moiety, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-{3-[(2-BROMO-4-CHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}-N-[1-(2-CHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-2-PROPENAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then coupled through various chemical reactions. Key steps may include halogenation, etherification, and amide formation under controlled conditions. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-3-{3-[(2-BROMO-4-CHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}-N-[1-(2-CHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-2-PROPENAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: Halogen atoms in the compound can be replaced with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-3-{3-[(2-BROMO-4-CHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}-N-[1-(2-CHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-2-PROPENAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (E)-3-{3-[(2-BROMO-4-CHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}-N-[1-(2-CHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-2-PROPENAMIDE lies in its complex structure, which combines multiple functional groups and aromatic rings

Properties

Molecular Formula

C29H26BrCl2N3O3

Molecular Weight

615.3g/mol

IUPAC Name

(E)-3-[3-[(2-bromo-4-chlorophenoxy)methyl]-4-methoxyphenyl]-N-[1-[(2-chlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]prop-2-enamide

InChI

InChI=1S/C29H26BrCl2N3O3/c1-18-29(19(2)35(34-18)16-21-6-4-5-7-25(21)32)33-28(36)13-9-20-8-11-26(37-3)22(14-20)17-38-27-12-10-23(31)15-24(27)30/h4-15H,16-17H2,1-3H3,(H,33,36)/b13-9+

InChI Key

VKCPBMNMYLZMRT-UKTHLTGXSA-N

SMILES

CC1=C(C(=NN1CC2=CC=CC=C2Cl)C)NC(=O)C=CC3=CC(=C(C=C3)OC)COC4=C(C=C(C=C4)Cl)Br

Isomeric SMILES

CC1=C(C(=NN1CC2=CC=CC=C2Cl)C)NC(=O)/C=C/C3=CC(=C(C=C3)OC)COC4=C(C=C(C=C4)Cl)Br

Canonical SMILES

CC1=C(C(=NN1CC2=CC=CC=C2Cl)C)NC(=O)C=CC3=CC(=C(C=C3)OC)COC4=C(C=C(C=C4)Cl)Br

Origin of Product

United States

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